molecular formula C8H3BrClNO2 B13326452 2-Bromo-3-chloro-5-cyanobenzoic acid

2-Bromo-3-chloro-5-cyanobenzoic acid

Cat. No.: B13326452
M. Wt: 260.47 g/mol
InChI Key: FFPOCAOAUAKIRR-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-cyanobenzoic acid is an organic compound with the molecular formula C8H3BrClNO2. It is a versatile compound that has gained significant attention in various fields of research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-cyanobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound involve large-scale chemical reactions using automated systems to ensure consistency and purity. The process includes the use of high-purity reagents and solvents, along with stringent quality control measures to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-cyanobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidation states or dehalogenated products .

Scientific Research Applications

2-Bromo-3-chloro-5-cyanobenzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-cyanobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloro-5-cyanobenzoic acid: Similar in structure but with different substitution patterns.

    2-Bromo-5-chlorobenzoic acid: Lacks the cyano group, leading to different chemical properties.

    3-Bromo-5-cyanobenzoic acid: Similar but with different halogen substitution

Uniqueness

2-Bromo-3-chloro-5-cyanobenzoic acid is unique due to its specific combination of bromine, chlorine, and cyano groups, which confer distinct reactivity and properties. This makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H3BrClNO2

Molecular Weight

260.47 g/mol

IUPAC Name

2-bromo-3-chloro-5-cyanobenzoic acid

InChI

InChI=1S/C8H3BrClNO2/c9-7-5(8(12)13)1-4(3-11)2-6(7)10/h1-2H,(H,12,13)

InChI Key

FFPOCAOAUAKIRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)Cl)C#N

Origin of Product

United States

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